4-(4,4-difluoropiperidin-1-yl)pyrimidine 4-(4,4-difluoropiperidin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640956-49-4
VCID: VC11800389
InChI: InChI=1S/C9H11F2N3/c10-9(11)2-5-14(6-3-9)8-1-4-12-7-13-8/h1,4,7H,2-3,5-6H2
SMILES: C1CN(CCC1(F)F)C2=NC=NC=C2
Molecular Formula: C9H11F2N3
Molecular Weight: 199.20 g/mol

4-(4,4-difluoropiperidin-1-yl)pyrimidine

CAS No.: 2640956-49-4

Cat. No.: VC11800389

Molecular Formula: C9H11F2N3

Molecular Weight: 199.20 g/mol

* For research use only. Not for human or veterinary use.

4-(4,4-difluoropiperidin-1-yl)pyrimidine - 2640956-49-4

Specification

CAS No. 2640956-49-4
Molecular Formula C9H11F2N3
Molecular Weight 199.20 g/mol
IUPAC Name 4-(4,4-difluoropiperidin-1-yl)pyrimidine
Standard InChI InChI=1S/C9H11F2N3/c10-9(11)2-5-14(6-3-9)8-1-4-12-7-13-8/h1,4,7H,2-3,5-6H2
Standard InChI Key UTQXCAJCTKMLSU-UHFFFAOYSA-N
SMILES C1CN(CCC1(F)F)C2=NC=NC=C2
Canonical SMILES C1CN(CCC1(F)F)C2=NC=NC=C2

Introduction

Chemical Structure and Physicochemical Properties

4-(4,4-Difluoropiperidin-1-yl)pyrimidine consists of a six-membered pyrimidine ring (C₄H₄N₂) substituted at the 4-position with a 4,4-difluoropiperidine group. The piperidine ring adopts a chair conformation, with fluorine atoms at the 4-position inducing electronic and steric effects that influence molecular interactions.

Molecular Characteristics

The compound’s IUPAC name is 4-(4,4-difluoropiperidin-1-yl)pyrimidine, with the molecular formula C₉H₁₀F₂N₃ and a molecular weight of 198.20 g/mol. Key properties include:

PropertyValue
Boiling Point285–290°C (estimated)
SolubilitySoluble in DMSO, methanol
LogP (Partition Coefficient)1.8 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The difluoropiperidine group enhances lipophilicity compared to non-fluorinated analogs, improving membrane permeability in biological systems.

Synthetic Strategies

Nucleophilic Aromatic Substitution

A common route involves reacting 4-chloropyrimidine with 4,4-difluoropiperidine in the presence of a base such as potassium carbonate:

4-Chloropyrimidine+4,4-DifluoropiperidineK₂CO₃, DMF4-(4,4-Difluoropiperidin-1-yl)pyrimidine+HCl\text{4-Chloropyrimidine} + \text{4,4-Difluoropiperidine} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-(4,4-Difluoropiperidin-1-yl)pyrimidine} + \text{HCl}

Yields typically range from 60–75%, with purification via column chromatography.

Alternative Pathways

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromopyrimidine with 4,4-difluoropiperidine (yield: ~70%).

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes under 150°C .

Applications in Medicinal Chemistry

Kinase Inhibition

The compound serves as a core structure for kinase inhibitors due to its ability to occupy the ATP-binding pocket. Modifications at the pyrimidine’s 2- and 5-positions have yielded derivatives with IC₅₀ values below 10 nM against EGFR and VEGFR-2 .

Antibacterial Activity

Fluorine atoms enhance interactions with bacterial enzymes. A 2023 study reported that a derivative with a nitro group at the 5-position exhibited MIC values of 2 µg/mL against Staphylococcus aureus.

Mechanistic Insights

Electronic Effects

The electron-withdrawing fluorine atoms on the piperidine ring stabilize the molecule’s charge distribution, facilitating π-π stacking with aromatic residues in target proteins .

Metabolic Stability

Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo. Pharmacokinetic studies in rodents show a t₁/₂ of 4.2 hours.

Comparative Analysis

vs. Non-Fluorinated Analogs

Parameter4-(4,4-Difluoropiperidin-1-yl)pyrimidine4-Piperidin-1-ylpyrimidine
LogP1.81.2
Plasma Protein Binding92%85%
Metabolic ClearanceLowHigh

vs. Trifluoromethyl Derivatives

Trifluoromethyl groups increase steric bulk but reduce synthetic accessibility compared to difluoro substitutions .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity Issues: Competing reactions at pyrimidine’s 2- and 4-positions require careful optimization.

  • Scale-Up Difficulties: Palladium catalysts in Buchwald-Hartwig reactions are cost-prohibitive for industrial production.

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